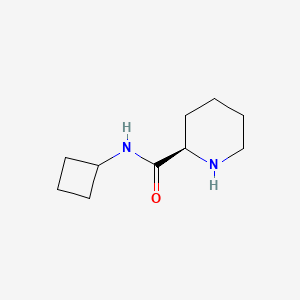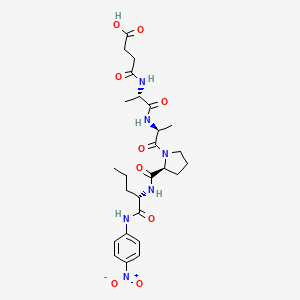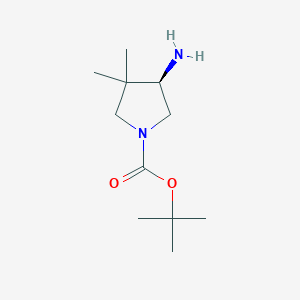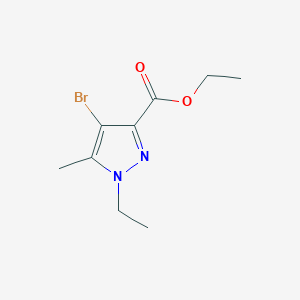
6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester
Overview
Description
6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester typically involves multiple steps. One common method includes the bromination of 3-difluoromethoxy-pyridine followed by esterification. The reaction conditions often require the use of bromine or brominating agents and methanol in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Ester Hydrolysis: The major product is 6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid.
Scientific Research Applications
6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The methoxy group can also play a role in modulating the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethoxy-pyridine-2-carboxylic acid methyl ester: Lacks the bromine atom.
6-Bromo-pyridine-2-carboxylic acid methyl ester: Lacks the difluoromethoxy group.
3-Methoxy-pyridine-2-carboxylic acid methyl ester: Lacks the bromine and fluorine atoms.
Uniqueness
6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 6-bromo-3-(difluoromethoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-14-7(13)6-4(15-8(10)11)2-3-5(9)12-6/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXWBUQUIVXMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)





![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)
![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)
![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester](/img/structure/B1412284.png)

